
Oxane-4-sulfinyl chloride
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Overview
Description
Oxane-4-sulfinyl chloride is a chemical compound with the molecular formula C₅H₉ClO₂S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in various chemical reactions. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of oxane-4-sulfinyl chloride typically involves the reaction of oxane derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale reactions using similar chlorinating agents but with optimized conditions to maximize yield and minimize by-products. The reaction mixture is typically purified through distillation or recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Oxane-4-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include amines, alcohols, phenols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Oxane-4-sulfinyl chloride is a chemical compound utilized in scientific research and industrial applications, particularly as an intermediate in synthesizing more complex molecules. Its unique oxane ring structure, combined with the sulfinyl chloride functional group, gives it distinct reactivity and physical properties compared to other sulfonyl chlorides like benzenesulfonyl chloride and methanesulfonyl chloride.
Scientific Research Applications
- Chemistry this compound is used as a reagent in organic synthesis to introduce sulfonyl groups. It serves as an intermediate in creating sulfonamides and sulfonates.
- Biology and Medicine This compound is explored for potential use in drug development, specifically in synthesizing sulfonamide-based drugs.
- Industry this compound is employed in producing specialty chemicals and as a reagent in various industrial processes.
Chemical Reactions
This compound undergoes several types of chemical reactions due to its sulfinyl chloride group's electrophilic nature.
Substitution Reactions It reacts with nucleophiles like amines, alcohols, and phenols to form sulfonamides and sulfonates. For example, it can be converted to the expected sulfonamide product by adding morpholine and DIPEA to the crude reaction mixture .
Oxidation and Reduction The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis In the presence of water, it hydrolyzes to form sulfonic acid and hydrochloric acid.
Mechanism of Action
The mechanism by which oxane-4-sulfinyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is harnessed in various chemical syntheses to form stable sulfonamide and sulfonate products .
Comparison with Similar Compounds
Oxane-4-sulfinyl chloride can be compared to other sulfonyl chlorides such as benzenesulfonyl chloride and methanesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to its oxane ring structure, which imparts different reactivity and physical properties .
Similar compounds include:
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
- Tetrahydropyran-4-sulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and the types of products they form.
Biological Activity
Oxane-4-sulfinyl chloride, also known as 2-(Propan-2-yl)oxane-4-sulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a substituted oxane ring. Its molecular formula is CHClOS, with a molecular weight of 226.72 g/mol. This compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity patterns, particularly in organic synthesis and potential biological applications.
The sulfonyl chloride group in this compound makes it an important reagent in organic synthesis. It can be synthesized through the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. Common methods include:
- Direct chlorination using thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
- Rearrangement reactions involving dioxabicyclo systems, where the sulfonyl chloride facilitates structural transformations .
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar sulfonyl functionalities have been explored for various therapeutic applications. Sulfonyl chlorides are known to modify biomolecules such as proteins and peptides, potentially altering their function and interactions. This property is particularly valuable in biochemical research and drug development.
The biological activity of sulfonyl chlorides generally involves their reactivity with nucleophiles, such as amino acids in proteins. This reactivity can lead to covalent modifications that may enhance or inhibit biological functions. For instance:
- Covalent Bond Formation: The sulfonyl chloride can react with nucleophilic sites on proteins, leading to changes in protein structure and function.
- Biochemical Modifications: Such interactions are crucial for understanding the role of these compounds in drug design and therapeutic interventions.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with related sulfonamide compounds, which may provide insights into the potential effects of this compound:
- Inhibition Studies : A study on related sulfonamides showed that modifications at specific positions significantly affected inhibitory activity against enzymes involved in cancer metabolism. For example, certain derivatives exhibited IC50 values in the submicromolar range against human N-acylethanolamine acid amidase (h-NAAA), indicating potent biological activity .
- Therapeutic Applications : Sulfonamides have been investigated for their roles in cancer treatment by targeting oxidative phosphorylation (OXPHOS). Compounds similar to this compound have shown promise in inhibiting mitochondrial functions critical for tumor cell survival .
- Selectivity Profiles : Some sulfonamide derivatives have demonstrated selectivity for specific enzyme targets, such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which are relevant in cancer and pain management therapies .
Data Table: Biological Activity Comparison
Compound Name | IC50 (μM) | Target Enzyme/Pathway | Remarks |
---|---|---|---|
2-(Propan-2-yl)oxane-4-sulfonyl chloride | Not Available | N/A | Limited specific data available |
Sulfonamide Derivative A | 0.37 | h-NAAA | High potency observed |
Sulfonamide Derivative B | 0.58 | OXPHOS Inhibition | Significant impact on ATP production |
Sulfonamide Derivative C | 0.019 | FAAH | Very high selectivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Oxane-4-sulfinyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via sulfination of oxane derivatives using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Key parameters include temperature control (0–25°C), stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification involves distillation under reduced pressure or column chromatography (silica gel, hexane/EtOAc). Characterization by 1H/13C NMR should confirm the absence of hydroxyl or thiol intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR detects sulfinyl protons (δ 3.5–4.5 ppm), while 13C NMR identifies the sulfinyl carbon (δ 50–60 ppm).
- IR Spectroscopy : Confirm S=O stretching vibrations (~1050–1150 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Verify sulfur and chlorine content (±0.3% tolerance). Cross-reference with literature data for validation .
Q. How does this compound react with nucleophiles such as amines or alcohols, and what intermediates are critical to monitor?
- Methodological Answer : The sulfinyl chloride reacts with amines to form sulfinamides (R₂NS(O)R') and with alcohols to yield sulfinate esters (RO-S(O)-R'). Mechanistically, the reaction proceeds via nucleophilic attack at the sulfur atom, followed by chloride displacement. Monitor intermediates (e.g., sulfinylamine adducts) using TLC or in situ IR. Control pH and solvent polarity (e.g., DCM or THF) to suppress side reactions like hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?
- Methodological Answer :
- Kinetic Analysis : Perform time-resolved NMR or UV-Vis spectroscopy to track reactant decay and intermediate formation. Determine rate constants under varying temperatures (Arrhenius plots).
- Computational Modeling : Use density functional theory (DFT) to optimize transition states (e.g., B3LYP/6-31G* level). Compare calculated activation energies with experimental data.
- Isotopic Labeling : 18O or 34S isotopes can clarify bond-breaking/forming steps in sulfinyl transfer reactions .
Q. What strategies resolve contradictions in spectroscopic or reactivity data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate experiments with independent techniques (e.g., X-ray crystallography vs. NMR).
- Literature Benchmarking : Compare findings with structurally analogous compounds (e.g., oxolane- or thiane-sulfinyl chlorides).
- Error Analysis : Quantify instrumental uncertainties (e.g., NMR integration errors ±5%) and statistical significance (p < 0.05) .
Q. How can computational methods predict the stability and reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents.
- Reactivity Descriptors : Calculate electrophilicity indices (ω) and Fukui functions to predict nucleophilic attack sites.
- Thermodynamic Stability : Use Gibbs free energy calculations (ΔG) to assess thermal decomposition thresholds (>100°C) .
Q. Experimental Design and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reagent purity (e.g., ≥99%), exact reaction times, and purification gradients.
- Control Experiments : Include blanks (no substrate) and internal standards (e.g., deuterated analogs).
- Data Transparency : Share raw spectral data and computational input files in supplementary materials .
Q. How should researchers design assays to evaluate the hydrolytic stability of this compound?
- Methodological Answer :
- Kinetic Profiling : Incubate the compound in buffered solutions (pH 2–12) and quantify residual chloride ions via ion chromatography.
- Temperature Dependence : Measure hydrolysis rates at 25°C, 40°C, and 60°C to extrapolate shelf-life.
- Structural Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., oxane-4-sulfinic acid) .
Properties
Molecular Formula |
C5H9ClO2S |
---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
oxane-4-sulfinyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4H2 |
InChI Key |
XHTVKBXYMPBHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1S(=O)Cl |
Origin of Product |
United States |
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